A Senior Application Scientist's Technical Guide to 3-Chloroazetidine Hydrochloride
A Senior Application Scientist's Technical Guide to 3-Chloroazetidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroazetidine hydrochloride is a pivotal, yet often challenging, building block in modern medicinal chemistry. As a strained, four-membered azaheterocycle, it provides a unique three-dimensional scaffold that can impart desirable properties such as metabolic stability and structural rigidity to drug candidates[1]. This guide offers an in-depth exploration of its core chemical properties, reactivity, synthesis, and applications, grounded in field-proven insights. We will dissect the causality behind its synthetic challenges and its utility in nucleophilic substitution reactions, providing a robust framework for its effective use in drug discovery programs.
Core Chemical & Physical Properties
3-Chloroazetidine hydrochloride is typically supplied as a white to off-white solid with a purity often exceeding 97%[2][3]. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The compound should be stored at room temperature in a dry, well-sealed environment to prevent degradation[2][3].
Table 1: Physicochemical Properties of 3-Chloroazetidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 313468-63-2 | [2][4] |
| Molecular Formula | C₃H₆ClN · HCl (or C₃H₇Cl₂N) | [2][4][] |
| Molecular Weight | ~128.00 g/mol | [2][4][] |
| IUPAC Name | 3-chloroazetidine;hydrochloride | [4][] |
| Appearance | White to Off-White Solid | [2][3] |
| Purity | ≥97% | [3] |
| Storage Temperature | Room Temperature | [2][3] |
| Canonical SMILES | C1C(CN1)Cl.Cl | [4][] |
| InChI Key | HLUFCDPBADCYAI-UHFFFAOYSA-N | [3][4][] |
Synthesis: Navigating the Challenges of Ring Strain
The synthesis of azetidines is notoriously challenging due to the high energy and strained nature of the four-membered ring, which can lead to low yields and facile ring-opening side reactions[6]. However, several strategies have been developed to construct this valuable scaffold.
A common industrial approach to related 3-substituted azetidines, such as 3-hydroxyazetidine, often begins with readily available precursors like epichlorohydrin and a suitable amine, followed by cyclization[7]. The resulting 3-hydroxyazetidine can then be converted to the 3-chloro derivative through standard chlorination protocols (e.g., using thionyl chloride or Appel reaction conditions).
The following workflow illustrates a generalized, conceptual pathway. The choice of protecting group (PG) is critical to prevent N-alkylation side reactions and must be orthogonal to the subsequent reaction conditions.
Caption: Generalized synthetic workflow for 3-Chloroazetidine HCl.
Reactivity Profile: The Cornerstone of Utility
The synthetic value of 3-chloroazetidine hydrochloride is rooted in its reactivity as an electrophile. The chlorine atom at the C-3 position serves as an effective leaving group, enabling nucleophilic substitution reactions with a wide array of nucleophiles[8][9]. This reactivity allows for the systematic introduction of diverse functional groups at the 3-position, which is essential for exploring structure-activity relationships (SAR) in drug discovery campaigns.
Nucleophilic Substitution Reactions
The core reactivity involves the displacement of the chloride by various nucleophiles. The reaction is driven by the formation of a new bond between the nucleophile and the electrophilic C-3 carbon of the azetidine ring[9].
Caption: Versatility in nucleophilic substitution reactions.
Mechanistic Considerations
The substitution reaction at the C-3 position generally proceeds via an SN2 mechanism, involving backside attack by the nucleophile on the carbon atom bearing the chlorine[9][10]. However, the inherent ring strain and the potential for nitrogen participation can lead to a more complex mechanistic landscape.
An alternative pathway may involve intramolecular nucleophilic displacement by the ring nitrogen to form a highly strained bicyclic aziridinium ion intermediate[11]. This intermediate is then opened by the external nucleophile. The regioselectivity of this ring-opening can be influenced by the nature of the nucleophile and substituents on the ring[10][11].
Caption: Plausible mechanistic pathways for nucleophilic substitution.
Applications in Drug Discovery
The azetidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[12]. Its incorporation can enhance potency, improve pharmacokinetic properties, and provide novel intellectual property. 3-Chloroazetidine hydrochloride is a key entry point for accessing diversely functionalized azetidines.
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Scaffold Rigidity: The strained ring provides a rigid anchor for substituents, reducing the entropic penalty of binding to a biological target.
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Metabolic Stability: The azetidine core is generally more resistant to metabolic degradation compared to more flexible alkylamine chains.
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Vectorial Exit: The 3D geometry of the azetidine ring allows substituents to project into new regions of a binding pocket, enabling the optimization of ligand-receptor interactions.
Examples of Azetidine-Containing Drugs:
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Azelnipidine: A calcium channel blocker used as an antihypertensive agent.
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Cobimetinib: A MEK inhibitor for the treatment of melanoma.
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Baricitinib: A JAK inhibitor for treating rheumatoid arthritis, synthesized from the related 3-hydroxyazetidine intermediate[13].
Safety & Handling
As a reactive chemical intermediate, 3-Chloroazetidine hydrochloride must be handled with appropriate precautions. It is classified as harmful or toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3][4].
Table 2: GHS Hazard Information
| Hazard Code | Description | Classification |
| H301/H302 | Toxic/Harmful if swallowed | Acute toxicity, oral[3][4] |
| H315 | Causes skin irritation | Skin corrosion/irritation[4] |
| H319 | Causes serious eye irritation | Serious eye damage/irritation[4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity[4] |
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[14]. Ensure eyewash stations and safety showers are readily accessible[14].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat[14].
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[14].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations[14].
Conclusion
3-Chloroazetidine hydrochloride is a synthetically valuable building block whose utility is defined by the inherent reactivity of its strained ring system. While its synthesis requires careful control, its true power lies in its role as a versatile electrophile for constructing libraries of 3-substituted azetidines. For the medicinal chemist, it represents a critical tool for introducing a unique, three-dimensional, and metabolically robust scaffold into potential drug candidates, enabling the fine-tuning of pharmacological properties and the development of innovative therapeutics.
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Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. Available at: [Link]
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